1,6-Hexanedithiol

Catalog No.
S568858
CAS No.
1191-43-1
M.F
C6H14S2
M. Wt
150.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Hexanedithiol

CAS Number

1191-43-1

Product Name

1,6-Hexanedithiol

IUPAC Name

hexane-1,6-dithiol

Molecular Formula

C6H14S2

Molecular Weight

150.3 g/mol

InChI

InChI=1S/C6H14S2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2

InChI Key

SRZXCOWFGPICGA-UHFFFAOYSA-N

SMILES

C(CCCS)CCS

solubility

insoluble in water; miscible in fat

Synonyms

1,6-hexanedithiol, hexane-1,6-dithiol

Canonical SMILES

C(CCCS)CCS

The exact mass of the compound 1,6-Hexanedithiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; miscible in fat. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29031. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1,6-Hexanedithiol (CAS: 1191-43-1) is a linear, bifunctional aliphatic dithiol widely procured as a cross-linking agent in polymer chemistry and a bidentate ligand for surface functionalization. Featuring a six-carbon backbone, it exists as a processable liquid at room temperature, offering a critical balance between structural flexibility and molecular length. In industrial and laboratory workflows, it is primarily selected for synthesizing thiol-ene networks, formulating reprocessable vitrimers, and constructing self-assembled monolayers (SAMs) on noble metals [1]. Its intermediate chain length provides predictable steric spacing and moderate hydrophobicity, making it a standard baseline material for applications requiring stable dithiol bridges without the extreme volatility of shorter analogs or the solid-state handling challenges of longer aliphatic chains [2].

Substituting 1,6-Hexanedithiol with generic in-class alternatives frequently results in process failures or degraded material performance. Shorter aliphatic dithiols, such as 1,4-butanedithiol, exhibit significantly higher vapor pressures, introducing severe odor management issues and evaporative losses during scale-up[1]. In plasmonic and electronic applications, these shorter chains create overly tight nanogaps that can quench electromagnetic signals via quantum tunneling. Conversely, substituting with longer chains like 1,8-octanedithiol drastically increases electrical resistance in molecular junctions and yields excessively soft polymer networks by lowering the storage modulus [2]. Monothiols, such as 1-hexanethiol, are entirely non-viable for these workflows as they lack the secondary thiol group required for cross-linking matrices or bridging nanoparticles.

Volatility and Handling Safety vs. Shorter Aliphatic Dithiols

1,6-Hexanedithiol exhibits a vapor pressure of approximately 0.08 mmHg at 25 °C, which is significantly lower than the ~0.563 mmHg vapor pressure of its shorter analog, 1,4-butanedithiol [1]. This nearly 7-fold reduction in volatility minimizes evaporative losses and mitigates the severe odor and inhalation risks associated with shorter-chain dithiols during open-bench handling and large-scale polymer synthesis.

Evidence DimensionVapor pressure at 25 °C
Target Compound Data~0.08 mmHg
Comparator Or Baseline1,4-Butanedithiol (~0.563 mmHg)
Quantified Difference~7x lower vapor pressure
ConditionsStandard temperature (25 °C) and pressure

Reduces handling hazards, foul odor, and material loss during procurement and scale-up of thiol-ene reactions.

Mechanical Tuning in Thiol-Ene and Vitrimer Networks

In the synthesis of sulfur-rich polymer networks, such as polytrithiocarbonates, the chain length of the dithiol cross-linker directly dictates the mechanical rigidity of the resulting material. Substituting shorter dithiols with longer aliphatic chains causes the storage modulus (E') to decrease from 2650 MPa down to 1292 MPa [1]. 1,6-Hexanedithiol provides an intermediate cross-linking density, yielding a balanced storage modulus that prevents the brittleness seen with shorter analogs while avoiding the excessive softness introduced by 1,8-octanedithiol.

Evidence DimensionPolymer storage modulus (E')
Target Compound DataIntermediate modulus (within 2650–1292 MPa range)
Comparator Or BaselineShorter dithiols (up to 2650 MPa) and longer dithiols (down to 1292 MPa)
Quantified DifferenceTunable modulus reduction based on methylene sequence length
ConditionsPolytrithiocarbonate network synthesis at 25 °C

Enables precise control over the stiffness and elasticity of reprocessable thermosets and vitrimers.

Electron Tunneling Resistance in Molecular Junctions

The electrical conductance of alkanedithiol-based molecular junctions decays exponentially by approximately 1.0 per carbon atom. In direct measurements of single-molecule junctions near zero bias, 1,6-hexanedithiol demonstrates a resistance of 10.5 ± 0.5 MΩ, whereas the longer 1,8-octanedithiol exhibits a significantly higher resistance of 51 ± 5 MΩ [1]. This nearly 5-fold increase in resistance makes 1,8-octanedithiol less suitable for biosensors requiring efficient charge transport.

Evidence DimensionLow-bias junction resistance
Target Compound Data10.5 ± 0.5 MΩ
Comparator Or Baseline1,8-Octanedithiol (51 ± 5 MΩ)
Quantified Difference~4.8x lower electrical resistance
ConditionsSingle-molecule Au-S-aryl-S-Au junction near zero bias at room temperature

Critical for maintaining high signal-to-noise ratios in molecular electronics and electrochemical biosensors.

Interparticle Gap Control for Plasmonic Coupling

When used to cross-link gold nanoparticles, 1,6-hexanedithiol enforces a specific interparticle distance that optimizes plasmonic capacitive coupling. Compared to 1,4-butanedithiol, which creates gaps of <1 nm that can lead to quantum tunneling quenching, and 1,8-octanedithiol, which creates wider gaps (>1.5 nm) that weaken the electromagnetic field, 1,6-hexanedithiol establishes an ideal ~1 nm gap [1]. This precise spacing maximizes the localized surface plasmon resonance (LSPR) enhancement factor.

Evidence DimensionInterparticle nanogap distance
Target Compound Data~1.0 nm gap
Comparator Or Baseline1,4-Butanedithiol (<1 nm) and 1,8-Octanedithiol (>1.5 nm)
Quantified Difference~0.5 nm wider than 1,4-BDT; ~0.5 nm narrower than 1,8-ODT
ConditionsGold nanoparticle superlattice self-assembly

Maximizes the electromagnetic enhancement factor necessary for ultra-sensitive SERS (Surface-Enhanced Raman Scattering) diagnostics.

Synthesis of Reprocessable Thermosets and Vitrimers

1,6-Hexanedithiol is highly effective as a cross-linker in thiol-ene polymerizations where a specific storage modulus is required. By avoiding the extreme rigidity of 1,4-butanedithiol and the softness of 1,8-octanedithiol, it yields vitrimers with balanced mechanical properties suitable for recyclable elastomers [1].

Fabrication of Surface-Enhanced Raman Scattering (SERS) Substrates

In the assembly of gold nanoparticle superlattices for SERS diagnostics, 1,6-Hexanedithiol is selected to enforce a ~1 nm interparticle gap. This specific spacing maximizes plasmonic field confinement, avoiding the signal quenching observed with shorter dithiols [2].

Molecular Electronic Junctions and Biosensors

For electrochemical sensors requiring stable self-assembled monolayers (SAMs) on gold electrodes, 1,6-Hexanedithiol provides a highly reproducible tunneling resistance of ~10.5 MΩ. It is prioritized over 1,8-octanedithiol to maintain high signal-to-noise ratios in charge transport measurements [3].

Industrial-Scale Nanoparticle Functionalization

During large-scale wet-chemical functionalization of nanoparticles, 1,6-Hexanedithiol is preferred over 1,4-butanedithiol due to its ~7-fold lower vapor pressure. This significantly improves processability by reducing evaporative losses and mitigating severe odor management challenges in the manufacturing environment [4].

XLogP3

2.2

Density

0.983-0.995

UNII

RWN7RM884E

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 66 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 30 of 96 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1191-43-1

Wikipedia

1,6-hexanedithiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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